N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
CAS No.: 1219181-05-1
Cat. No.: VC5013602
Molecular Formula: C30H31N5O3S2
Molecular Weight: 573.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219181-05-1 |
|---|---|
| Molecular Formula | C30H31N5O3S2 |
| Molecular Weight | 573.73 |
| IUPAC Name | N-(4-ethylphenyl)-2-[[3-oxo-2-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
| Standard InChI | InChI=1S/C30H31N5O3S2/c1-3-19-11-13-20(14-12-19)32-28(37)25(4-2)40-30-34-23-10-6-5-9-22(23)27-33-24(29(38)35(27)30)15-16-26(36)31-18-21-8-7-17-39-21/h5-14,17,24-25H,3-4,15-16,18H2,1-2H3,(H,31,36)(H,32,37) |
| Standard InChI Key | LMXLHMNAYAMWAG-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 |
Introduction
Structural Analysis and Physicochemical Properties
Core Architecture
The compound features a tricyclic imidazo[1,2-c]quinazoline scaffold, fused with a thiophene ring via a carbamoyl ethyl side chain. The quinazoline moiety is substituted at position 5 with a sulfanyl butanamide group, which is further functionalized with a 4-ethylphenyl substituent. This architecture introduces multiple hydrogen-bonding sites (amide and ketone groups) and hydrophobic regions (aromatic and ethyl groups), influencing its solubility and target interactions.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₁N₅O₃S₂ |
| Molecular Weight | 573.73 g/mol |
| CAS Registry Number | 1219181-05-1 |
| IUPAC Name | See Title |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 151 Ų |
Data derived from PubChem and VulcanChem entries.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the imidazoquinazoline core and introduce substituents:
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Core Formation: Cyclocondensation of 2-aminobenzonitrile derivatives with carbonyl sources under acidic conditions generates the imidazo[1,2-c]quinazoline backbone.
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Thiophene Integration: A Michael addition or nucleophilic substitution attaches the thiophen-2-ylmethyl carbamoyl ethyl group at position 2 of the core.
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Sulfanyl Butanamide Functionalization: Thiol-ene coupling or SN2 reactions introduce the N-(4-ethylphenyl)butanamide-sulfanyl moiety at position 5.
Key Challenges:
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Low yields (<30%) in the cyclization step due to steric hindrance from the tricyclic system.
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Epimerization risks during amide bond formation, necessitating chiral auxiliaries or enantioselective catalysis .
Biological Activity and Mechanistic Insights
Immunomodulatory Effects
The compound’s amide and quinazoline motifs resemble features of non-steroidal immunophilin-dependent immunosuppressants (NsIDIs) like cyclosporine. Computational docking predicts affinity for calcineurin (ΔG = −9.2 kcal/mol), though experimental validation is pending .
Computational and Preclinical Studies
ADMET Profiling
Predicted Parameters (SwissADME):
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GI Absorption: High (94% probability)
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BBB Permeability: Low (logBB = −1.3)
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CYP2D6 Inhibition: Probable (0.82 likelihood)
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AMES Toxicity: Negative
Molecular Dynamics Simulations
MD simulations (100 ns) reveal stable binding to α-glucosidase (PDB 2ZE0):
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Key interactions: Hydrogen bonds with Asp349 and π-π stacking with Phe178.
Comparative Analysis with Structural Analogs
Table 2: Activity of Imidazoquinazoline Derivatives
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